molecular formula C7H8N4S B1229893 9-Ethyl-6-mercaptopurine CAS No. 5427-20-3

9-Ethyl-6-mercaptopurine

Cat. No. B1229893
CAS RN: 5427-20-3
M. Wt: 180.23 g/mol
InChI Key: APDNCRBSYUOIKC-UHFFFAOYSA-N
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Description

9-Ethyl-6-mercaptopurine is a derivative of Mercaptopurine, an antineoplastic agent used to treat acute lymphocytic leukemia . It is an analogue of the purine bases adenine and hypoxanthine . It interferes with nucleic acid synthesis by inhibiting purine metabolism .


Synthesis Analysis

Mercaptopurine (6-MP) is transformed by sensitive cancer cells toward the ribonucleotide 6-mercaptopurin-9-yl (MPRP), which emerges from the interaction of the drug with 5-phosphoribosyl transferase . For the conventional purine anticancer drug, 6-mercaptopurine central pathways of deactivation include methylation of SH group by thiopurine-S-methyltransferase (TPMT) and oxidation by the enzyme xanthine oxidase (XO) .


Molecular Structure Analysis

The molecular structure of 9-Ethyl-6-mercaptopurine has been studied using combined density functional theory . The structure was optimized at B3LYP/6-31G* level . The molecular formula is C7H8N4S .


Chemical Reactions Analysis

The free-base structure of 6-MP is transformed by sensitive cancer cells toward the ribonucleotide 6-mercaptopurin-9-yl (MPRP), which emerges from the interaction of the drug with 5-phosphoribosyl transferase .


Physical And Chemical Properties Analysis

By modifying physical or chemical properties of thiopurines, higher dissolution rates might be achieved, which might improve the bioavailability of thiopurines .

Scientific Research Applications

Nanoparticle Enhancement of Antileukemic Activity

Gold nanoparticles have been shown to enhance the anti-leukemia action of 6-mercaptopurine derivatives. Utilizing gold nanoparticles as carriers, researchers observed a substantial enhancement in the antiproliferative effect against leukemia cells. This approach promises reduced side effects due to lower drug concentrations and improved renal clearance (Podsiadlo et al., 2008).

Anticancer Derivative Synthesis

Synthesis of new derivatives of 6-mercaptopurine has been a focus in enhancing its anticancer activity. These synthesized compounds have shown preliminary anticancer effects, particularly in leukemia therapy, and are part of ongoing research to improve therapeutic efficacy (AL-Duhaidahawi, 2018).

Voltammetric Sensor Development

The development of sensors for detecting 6-mercaptopurine and related compounds has significant implications in monitoring and managing anticancer drug therapy. A novel voltammetric sensor using Pt/MWCNTs has been developed for the simultaneous determination of 6-mercaptopurine, enhancing the precision and efficiency of drug monitoring (Karimi-Maleh et al., 2016).

Activation of Orphan Nuclear Hormone Receptor

Research has identified 6-mercaptopurine as an activator of the orphan nuclear hormone receptor Nurr1. This discovery offers insights into the antiproliferative effects of 6-mercaptopurine and opens new avenues for leukemia treatment, highlighting the role of Nurr1 as a potential molecular target (Ordentlich et al., 2003).

Nanoparticle-Based Drug Delivery

The use of chitosan nanoparticles for delivering 6-mercaptopurine has been explored to overcome its poor bioavailability and short plasma half-life. These nanoparticles have shown enhanced anti-cancer activities and improved pharmacokinetics, suggesting a significant role in increasing drug efficacy (Kumar et al., 2015).

Safety And Hazards

Mercaptopurine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

There are ongoing studies to improve the effectiveness of 6-MP and reduce unnecessary toxicities. Allopurinol, a drug used to manage hyperuricemia, can alter 6-MP metabolism to maximize 6-TGN production while reducing the hepatotoxic metabolite, 6-MMPN . This could potentially increase the effectiveness of 6-MP treatment and reduce the risk of disease relapse .

properties

IUPAC Name

9-ethyl-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-11-4-10-5-6(11)8-3-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDNCRBSYUOIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1NC=NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202625
Record name 9-Ethyl-6-mercaptopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-6-mercaptopurine

CAS RN

5427-20-3
Record name 9-Ethyl-6-mercaptopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Ethyl-6-MP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Ethyl-6-mercaptopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ETHYL-6-MERCAPTOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24R30Q68Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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